N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a pyridine ring, and a piperazine ring, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c28-21(25-19-9-5-7-17-6-1-2-8-18(17)19)16-24-22(29)27-14-12-26(13-15-27)20-10-3-4-11-23-20/h1-11H,12-16H2,(H,24,29)(H,25,28) |
InChI Key |
UAAODKSBSVAPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the reaction of naphthalene with an amine to form the naphthalen-1-ylamino group.
Coupling with Piperazine: The naphthalene derivative is then coupled with piperazine under controlled conditions to form the intermediate compound.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
- N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Uniqueness
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of naphthalene, pyridine, and piperazine rings
Biological Activity
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, also known by its CAS number 1282095-10-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.4 g/mol. The structure features a piperazine ring substituted with a pyridine moiety and a naphthalenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1282095-10-6 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For instance, studies have shown that related piperazine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . In particular, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Analogous compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting key metabolic pathways. For example, piperazine derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Inhibition of cytochrome P450 enzymes has been observed with structurally related piperazine compounds. These enzymes play critical roles in drug metabolism and biosynthesis in various organisms. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, which is crucial for therapeutic applications.
Study on Anticancer Activity
A study published in 2019 explored the anticancer potential of piperazine derivatives, revealing that modifications at the 4-position significantly enhanced their activity against specific cancer cell lines. The introduction of naphthalene groups was noted to improve binding affinity to target receptors involved in tumor growth regulation .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of piperazine-based compounds. The results indicated that certain derivatives exhibited potent inhibitory effects against pathogenic bacteria, suggesting that this compound could be further explored as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
